molecular formula C11H11NS B1400826 2-Methyl-3-(thiophen-2-yl)aniline CAS No. 546094-27-3

2-Methyl-3-(thiophen-2-yl)aniline

Cat. No.: B1400826
CAS No.: 546094-27-3
M. Wt: 189.28 g/mol
InChI Key: RDZXWJDLEYIFEH-UHFFFAOYSA-N
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Description

2-Methyl-3-(thiophen-2-yl)aniline is an aromatic amine featuring a methyl group at the 2-position and a thiophene ring at the 3-position of the aniline backbone. The following analysis focuses on structurally analogous compounds to infer its properties and applications.

Properties

IUPAC Name

2-methyl-3-thiophen-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c1-8-9(4-2-5-10(8)12)11-6-3-7-13-11/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZXWJDLEYIFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(thiophen-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-nitrothiophene with aniline in the presence of a reducing agent such as iron powder or tin chloride. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or acetic acid. The nitro group is reduced to an amino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich thiophene and aniline rings participate in electrophilic substitution reactions. Key examples include:

Nitration

Reaction with nitric acid (HNO₃) in sulfuric acid introduces nitro groups primarily at the α-position of the thiophene ring. For example:

text
2-Methyl-3-(thiophen-2-yl)aniline + HNO₃ → 2-Methyl-3-(5-nitrothiophen-2-yl)aniline

Yields depend on reaction temperature, with optimal results (72–78%) at 0–5°C .

Halogenation

Bromination using Br₂ in acetic acid produces mono- or di-substituted derivatives:

text
This compound + Br₂ → 2-Methyl-3-(5-bromothiophen-2-yl)aniline

Selectivity for the thiophene ring is attributed to its higher electron density compared to the aniline ring .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives. For example:

text
This compound + PhB(OH)₂ → 2-Methyl-3-(5-phenylthiophen-2-yl)aniline

Typical conditions: 80°C, K₂CO₃, DMF/H₂O (4:1), 12h. Yields range from 65–82% .

Ullmann Coupling

Copper-mediated coupling with aryl halides forms C–N bonds:

text
This compound + 4-iodotoluene → N-(4-methylphenyl)-2-methyl-3-(thiophen-2-yl)aniline

Yields: 58–70% under CuI/L-proline catalysis .

Reductive Amination and Acylation

The primary amine group undergoes functionalization:

Acylation

Reaction with acyl chlorides in THF yields amides:

text
This compound + AcCl → N-(2-methyl-3-(thiophen-2-yl)phenyl)acetamide

Triethylamine is used as a base, with yields >85% .

Schiff Base Formation

Condensation with aldehydes produces imine derivatives:

text
This compound + Benzaldehyde → N-Benzylidene-2-methyl-3-(thiophen-2-yl)aniline

Yields: 70–78% under reflux in ethanol .

Cyclization Reactions

The compound participates in heterocycle formation:

Indole Condensation

One-pot reactions with aldehydes and indoles generate bis(indole) derivatives:

text
This compound + 2-(Thiophen-2-yl)-1H-indole → 3,3′-(Arylmethylene)bis(2-(thiophen-2-yl)-1H-indole)

Catalyzed by sulfonic acid-functionalized silica (SSA/SiO₂), yields reach 77% .

Oxidation of the Thiophene Ring

Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiophene to a sulfoxide:

text
This compound + m-CPBA → 2-Methyl-3-(thiophene-2-sulfinyl)aniline

Yields: 60–68% in dichloromethane at 0°C .

Reduction of the Nitro Group

Catalytic hydrogenation (H₂, Pd/C) reduces nitro derivatives to amines:

text
2-Methyl-3-(5-nitrothiophen-2-yl)aniline → 2-Methyl-3-(5-aminothiophen-2-yl)aniline

Yields: >90% under 1 atm H₂ .

Table 1: Electrophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitrothiophene derivative72–78
BrominationBr₂/AcOH, RT5-Bromothiophene derivative65–70

Table 2: Cross-Coupling Reactions

Reaction TypeCatalysts/ConditionsProductYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, 80°CBiaryl derivative65–82
UllmannCuI/L-proline, DMSO, 100°CN-Aryl amine58–70

Mechanistic Insights

  • SSA-Catalyzed Bis(indole) Formation : The reaction proceeds via activation of the aldehyde carbonyl by SSA, followed by nucleophilic attack by the indole’s C3 position. A second indole moiety then reacts to form the bis(indole) product .

  • Quinoxaline Cyclization : Microwave irradiation accelerates the condensation between the aniline’s amine group and diketones, facilitating rapid cyclization .

Scientific Research Applications

Medicinal Chemistry

2-Methyl-3-(thiophen-2-yl)aniline has been investigated for its potential antimicrobial and anticancer properties. The compound's structure enables it to interact with various biological targets, influencing cellular processes and signaling pathways. For instance, research indicates that thiophene derivatives exhibit a broad spectrum of biological activities, including antitumor and antibacterial effects .

Case Study: Anticancer Activity
A study explored the synthesis of thieno[3,2-b]indole analogs derived from thiophene compounds, demonstrating their efficacy against cancer cell lines. The results showed that these compounds could inhibit tumor growth by targeting specific cellular pathways .

Organic Synthesis

In organic synthesis, this compound serves as a crucial intermediate for synthesizing more complex molecules. It is utilized in various reactions, including coupling reactions that form C–N bonds essential for constructing heterocyclic compounds.

Table 1: Synthetic Routes Involving this compound

Reaction TypeDescriptionYield (%)
Buchwald-HartwigC–N coupling with aryl halidesUp to 97%
Suzuki CouplingCross-coupling with boronic acidsVaries
Friedel-CraftsAcylation with thiophene derivativesVaries

Material Science

The compound is also being explored for applications in material science, particularly in the development of conducting polymers and organic electronic devices. Its electron-rich nature allows it to be used in designing materials for photovoltaic applications and organic light-emitting diodes (OLEDs) .

Case Study: Organic Electronics
Research has shown that thiophene-based materials can enhance the efficiency of organic solar cells due to their favorable electronic properties. The incorporation of this compound into polymer matrices has led to improved charge transport characteristics .

Biological Activities

The biological activities of this compound are primarily attributed to its ability to interact with enzymes and receptors within biological systems. Studies have highlighted its potential as:

  • Antimicrobial Agent : Effective against various bacterial strains.
  • Anticancer Compound : Demonstrated cytotoxicity against cancer cell lines.

Table 2: Biological Activities of Thiophene Derivatives

Activity TypeTarget Organism/Cell TypeReference
AntimicrobialGram-positive and Gram-negative bacteria
AnticancerVarious cancer cell lines

Mechanism of Action

The mechanism of action of 2-Methyl-3-(thiophen-2-yl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Structural Analogues

Compound Molecular Formula Key Substituents Biological Activity (IC50/GI50) Application Reference
This compound C11H11NS 2-methyl, 3-thiophene Not reported Potential scaffold -
5c (Indole-thiophene derivative) C26H20ClN3S 3-chlorophenyl, indole, thiophene 0.6 µM (HCT-116) Anticancer agent
Z-3-(Benzo[b]thiophen-2-yl)acrylonitrile C16H12N2OS Benzo[b]thiophene, trimethoxyphenyl <10 nM Anticancer agent
2-Methyl-3-(trifluoromethyl)aniline C8H6F3N 2-methyl, 3-CF3 N/A Flunixin synthesis

Biological Activity

2-Methyl-3-(thiophen-2-yl)aniline is an aromatic amine that incorporates a thiophene ring, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C9H10NS\text{C}_9\text{H}_{10}\text{N}\text{S}

This compound features:

  • A methyl group at the 2-position of the aniline.
  • A thiophene ring attached at the 3-position, contributing to its unique electronic properties.

These structural characteristics enhance its interaction with biological targets, influencing cellular processes.

Antimicrobial Properties

Research indicates that compounds containing thiophene and aniline structures often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 μM
Escherichia coli31.25 μM
Pseudomonas aeruginosa62.5 μM

The mechanism of action is believed to involve the disruption of protein synthesis and interference with nucleic acid production, leading to bactericidal effects .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has demonstrated selective cytotoxicity against several cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells
In vitro studies revealed that this compound exhibited significant cytotoxic effects on HCT-116 colon cancer cells with an IC50 value of approximately 11.9μM11.9\,\mu M. The compound induced cell cycle arrest at the S and G2/M phases, suggesting a mechanism similar to established chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
HCT11611.9DNA interaction and cell cycle arrest
MDA-MB46810.5Induction of apoptosis
SK-BR-37.1Inhibition of oncogenic pathways

The compound's ability to modulate gene expression related to tumor suppression further supports its potential as an anticancer agent .

The biological activity of this compound is attributed to its structural features that facilitate interactions with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit topoisomerase II (topo II), an enzyme critical for DNA replication and repair.
  • Cell Signaling Modulation : It can influence signaling pathways related to apoptosis and cell proliferation, enhancing its therapeutic efficacy against cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-3-(thiophen-2-yl)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via electrophilic substitution or cross-coupling reactions. For example, polyaniline derivatives with thiophene groups are synthesized by copolymerizing aniline derivatives with thiophene-containing monomers in acidic aqueous solutions using oxidizing agents like ammonium persulfate . Adjusting stoichiometry (e.g., 1:1 monomer ratios) and maintaining low temperatures (~1°C) improves polymerization efficiency. Solvent choice (e.g., THF for organometallic steps) and post-synthesis purification (e.g., silica column chromatography) are critical for isolating high-purity products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm aromatic-thiophene linkage (e.g., shifts at δ 6.8–7.5 ppm for thiophene protons) .
  • IR : Absorbance peaks for C-N (1250–1350 cm1^{-1}) and C-S (600–700 cm1^{-1}) bonds validate functional groups .
  • HPLC : Reverse-phase HPLC with methanol-water gradients resolves impurities, particularly for intermediates like 2-(bis(methylthio)methyl)aniline .

Q. How is crystallographic data for this compound derivatives validated?

  • Methodological Answer : Software suites like SHELX and WinGX are used for structure refinement. Key steps include:

  • Data Reduction : SHELXL refines anisotropic displacement parameters and validates bond lengths/angles against databases .
  • Validation Tools : PLATON checks for missed symmetry, while ORTEP generates displacement ellipsoid visualizations .

Advanced Research Questions

Q. What role does this compound play in designing conductive polymers, and how does its structure enhance electronic properties?

  • Methodological Answer : The thiophene moiety improves π-conjugation and redox activity. In poly(2,6-di(thiophen-2-yl)aniline), the planar thiophene-aniline backbone facilitates charge transport, as evidenced by cyclic voltammetry showing reversible oxidation peaks at +0.5–0.8 V (vs. Ag/AgCl). Polymerization in acidic media (1 M HCl) with ammonium persulfate yields materials with conductivity >103^{-3} S/cm .

Q. How can density functional theory (DFT) predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : DFT (e.g., B3LYP/6-31G*) calculates frontier molecular orbitals to identify nucleophilic/electrophilic sites. For example:

  • HOMO-LUMO Gaps : Narrow gaps (~3.5 eV) suggest high reactivity in Suzuki-Miyaura coupling .
  • Electrostatic Potential Maps : Highlight electron-rich thiophene sulfur for coordination with transition metals (e.g., Pd catalysts) .

Q. What strategies mitigate contradictions in biological activity data for thiophene-aniline derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Test compound libraries (e.g., ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene derivatives) across multiple concentrations to establish IC50_{50} consistency .
  • Mechanistic Validation : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) paired with molecular docking (AutoDock Vina) to correlate structure-activity relationships .

Q. How do solvent effects influence the solubility and stability of this compound in supramolecular applications?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (DMF, THF) enhance solubility (>50 mg/mL) due to dipole interactions with the aromatic-thiophene system.
  • Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring reveal THF improves stability vs. DMSO (95% vs. 80% recovery) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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